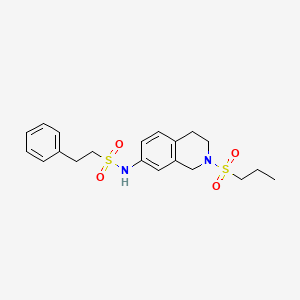
2-苯基-N-(2-(丙基磺酰基)-1,2,3,4-四氢异喹啉-7-基)乙烷磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a fascinating compound with intricate structural characteristics It belongs to the family of sulfonamide derivatives, known for their diverse biological activities
科学研究应用
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide has diverse scientific research applications:
Chemistry: : Used as a building block for synthesizing novel compounds with potential pharmaceutical uses.
Biology: : Studies have explored its role in modulating biological pathways, including enzyme inhibition.
Medicine: : Investigated for potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: : Employed in materials science for developing new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide typically involves multiple steps. The key starting material, 2-phenylethanesulfonamide, is first prepared through sulfonation of aniline derivatives with ethanesulfonyl chloride. Subsequently, the isoquinoline ring is introduced via cyclization with appropriate reagents such as aldehydes. The final step involves propylation of the resulting intermediate with propylsulfonyl chloride under basic conditions.
Industrial Production Methods: : Industrial production methods rely on optimizing the synthetic route to ensure high yields and purity. Techniques like continuous flow chemistry and process intensification can be employed to streamline the synthesis, reduce waste, and enhance efficiency.
化学反应分析
Types of Reactions: : This compound undergoes a range of chemical reactions, including:
Oxidation: Converts it into various oxidative derivatives.
Reduction: Reduces the sulfonamide moiety to amines.
Substitution: Functionalizes the phenyl ring through electrophilic substitution.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often utilize catalysts like palladium and acids/bases for activation.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used, leading to derivatives with modified functional groups that can exhibit different biological activities.
作用机制
The compound exerts its effects primarily through interaction with specific molecular targets and pathways:
Molecular Targets: : Binds to enzymes and receptors, altering their activity.
Pathways Involved: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological activities.
相似化合物的比较
When compared to similar compounds, 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide stands out due to its unique structural features and activities. Similar Compounds :
2-phenyl-N-(2-sulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide: Lacks the propyl group, altering its bioactivity.
2-phenyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide: Absence of sulfonamide group affects its chemical properties.
Hope you find this useful! Anything else I can help with?
属性
IUPAC Name |
2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-2-13-28(25,26)22-12-10-18-8-9-20(15-19(18)16-22)21-27(23,24)14-11-17-6-4-3-5-7-17/h3-9,15,21H,2,10-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDMTZZHCUIAGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

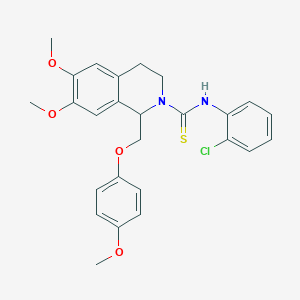
![4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/new.no-structure.jpg)
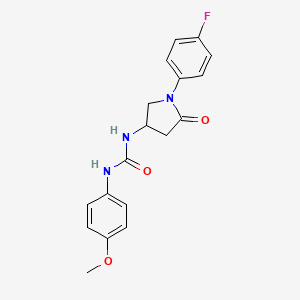
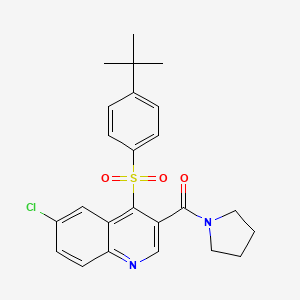
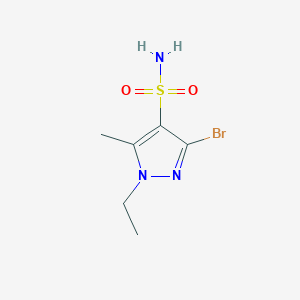

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)

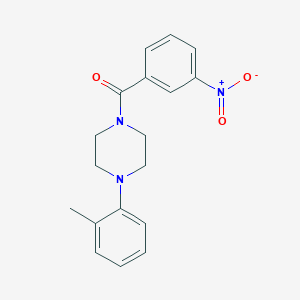
![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)
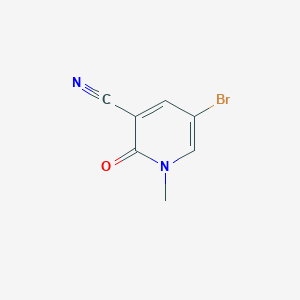
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)

